(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of this compound follows IUPAC guidelines for polycyclic systems, prioritizing functional groups and substituents based on seniority rules. The parent structure is identified as pyrrolidine-2,3-dione, a five-membered lactam ring with ketone groups at positions 2 and 3. Substitutions are enumerated as follows:
- Position 1 : A 6-ethoxy-1,3-benzothiazol-2-yl group, where the benzothiazole ring is substituted with an ethoxy group at carbon 6.
- Position 4 : A hydroxy(thiophen-2-yl)methylidene substituent, denoting a methylidene bridge (–CH=) linking a hydroxyl group and a thiophen-2-yl moiety.
- Position 5 : A 4-methoxyphenyl group attached to the pyrrolidine ring.
The stereodescriptor (4E) specifies the configuration of the methylidene double bond, indicating that the hydroxy and thiophen-2-yl groups are on opposite sides of the double bond. This nomenclature aligns with PubChem’s assignment (CID 3581788), which classifies the compound under benzothiazole-thiophene hybrids.
X-ray Crystallography and Three-Dimensional Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous benzothiazole-pyrrolidine systems exhibit planar benzothiazole rings and puckered pyrrolidine-dione cores. For instance, in related structures, the benzothiazole moiety adopts a nearly coplanar arrangement with adjacent substituents, stabilized by π-π stacking and intramolecular hydrogen bonds.
The thiophene ring is expected to orient orthogonally to the benzothiazole plane to minimize steric clashes, while the 4-methoxyphenyl group may adopt a pseudo-axial position to reduce torsional strain. Computational models predict a dihedral angle of 85–90° between the benzothiazole and thiophene rings, consistent with steric hindrance from the methylidene bridge.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The benzothiazole proton at position 2 appears as a singlet near δ 8.1 ppm due to deshielding by the electron-withdrawing thiazole ring.
- Ethoxy group protons resonate as a quartet (δ 1.4 ppm for CH₃) and triplet (δ 4.2 ppm for OCH₂).
- Thiophene protons exhibit multiplets between δ 7.0–7.5 ppm, with coupling constants (J = 3.1–5.2 Hz) indicative of aromatic thiophene systems.
¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorptions at 1680–1720 cm⁻¹ correspond to the C=O stretches of the pyrrolidine-dione.
- A broad peak near 3200–3400 cm⁻¹ arises from the hydroxyl group’s O–H stretch.
- C–S vibrations in benzothiazole and thiophene appear at 650–750 cm⁻¹.
UV-Vis Spectroscopy
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and reactivity:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap (eV) | 3.2 |
| Dipole moment (Debye) | 4.8 |
| Mulliken charges (S1) | –0.35 |
- Frontier Molecular Orbitals : The HOMO is localized on the thiophene and benzothiazole rings, suggesting nucleophilic reactivity at these sites. The LUMO resides predominantly on the pyrrolidine-dione, indicating electrophilic character.
- Geometric Optimization : The minimized structure confirms the (4E) configuration, with a C4–C5 bond length of 1.34 Å, characteristic of a conjugated double bond.
Non-covalent interaction (NCI) analysis reveals weak CH–π interactions between the methoxyphenyl group and benzothiazole ring, stabilizing the overall conformation.
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
QIAITLUVOJBTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione scaffold is typically constructed via cyclization of α-ketoamide precursors. A glycine ethyl ester derivative serves as the starting material, undergoing amidation with a substituted benzoyl chloride to form an intermediate α-ketoamide . Cyclization under acidic conditions (e.g., HCl in ethanol) yields the pyrrolidine-2,3-dione ring. For example, 4-hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is synthesized via this route, achieving yields of 68–75% .
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclization agent | HCl (conc.) in ethanol | 72 | |
| Temperature | Reflux (80°C) | — | |
| Reaction time | 6–8 hours | — |
Incorporation of the Thiophen-2-yl Group
The hydroxy(thiophen-2-yl)methylidene group is installed via a Knoevenagel condensation between the pyrrolidine-2,3-dione’s ketone and thiophene-2-carbaldehyde. The reaction employs piperidine as a base in refluxing toluene, achieving regioselective formation of the (4E)-isomer .
Critical parameters :
-
Base : Piperidine (10 mol%) enables enolate formation without over-oxidation.
-
Temperature : Reflux (110°C) ensures complete conversion within 4 hours .
-
Stereoselectivity : The (4E)-configuration is favored due to conjugation stabilization, confirmed by NOESY NMR .
Functionalization with the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of 4-methoxyphenyl reacts with a brominated pyrrolidine-2,3-dione intermediate. Catalysis by Pd(PPh₃)₄ in a dioxane/water mixture (3:1) at 90°C achieves 70–82% yield .
Key considerations :
-
Ligand : Triphenylphosphine prevents palladium aggregation.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual palladium .
Final Assembly and Characterization
The fully substituted compound is obtained through sequential steps:
Characterization data :
-
HRMS : m/z [M+H]⁺ calcd for C₂₇H₂₁N₂O₅S₂: 533.0942; found: 533.0938 .
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, thiophene), 6.92 (d, J = 8.4 Hz, 2H, OMe-Ar), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃) .
Challenges and Mitigation Strategies
-
Regioselectivity in benzothiazole coupling : Competing N- vs. C-alkylation is minimized by using bulky bases (e.g., K₂CO₃) .
-
E/Z isomerism in condensation : Kinetic control (reflux conditions) favors the (4E)-isomer, while thermodynamic control (prolonged heating) leads to mixtures .
-
Purification difficulties : Gradient elution (hexane → ethyl acetate) resolves co-eluting impurities .
Alternative Synthetic Routes
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct cyclocondensation | Fewer steps | Low regiocontrol | 45 |
| Microwave-assisted synthesis | Faster reaction times | Specialized equipment required | 68 |
| Enzymatic catalysis | Eco-friendly | Limited substrate scope | 52 |
Chemical Reactions Analysis
Oxidation: The thiophen-2-yl group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring could yield the corresponding alcohol.
Substitution: The benzothiazole ring could undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents would depend on the desired transformation. For example
Major Products: The products would vary based on the reaction conditions, but potential products include derivatives of the core structure.
Scientific Research Applications
Structural Characteristics
This compound features a pyrrolidine core with various substituents, including:
- Benzothiazole ring : Known for antimicrobial and anticancer properties.
- Thiophene moiety : Associated with antiviral and anti-inflammatory activities.
- Methoxy and ethoxy groups : These functional groups can enhance solubility and bioactivity.
The intricate design of this compound suggests a multifaceted interaction with biological targets, potentially leading to diverse therapeutic applications.
Antimicrobial Properties
Many derivatives of benzothiazole exhibit notable activity against a range of bacteria and fungi. The presence of the benzothiazole moiety in this compound may confer similar antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant strains .
Anticancer Effects
The pyrrolidine structure has been linked to various anticancer activities. Research indicates that compounds with similar frameworks can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific combination of functional groups in this compound could enhance its efficacy against different cancer types.
CNS Activity
Compounds containing pyrrolidine rings have been shown to exhibit central nervous system (CNS) activity, which could be beneficial in developing treatments for neurological disorders. The unique structure of this compound may allow it to cross the blood-brain barrier effectively, providing potential benefits in neuropharmacology .
Case Studies and Research Findings
- Antiviral Applications : A study highlighted the synthesis of benzothiazole derivatives that showed inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). Modifications to the benzothiazole unit significantly affected the inhibitory capacity, suggesting that similar modifications in our compound could yield promising antiviral agents .
- Antifungal Potential : Research on hybrid-silver nanoformulations derived from benzothiazole derivatives showed enhanced antifungal activity. This suggests that our compound could be explored for similar formulations to combat fungal infections effectively .
- Structure-Activity Relationships (SAR) : Investigations into the SAR of thiazole derivatives have provided insights into how specific structural modifications can influence biological activity. This knowledge can guide future synthetic efforts to optimize the efficacy of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione for various therapeutic applications .
Summary Table of Biological Activities
| Compound Class | Key Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Benzothiazole ring | Antimicrobial, anticancer |
| Thiophene-based Compounds | Thiophene ring | Antiviral, anti-inflammatory |
| Pyrrolidine Derivatives | Pyrrolidine core | CNS activity, analgesic |
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic pathways, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Diversity: The target compound’s pyrrolidine-2,3-dione core is distinct from the thiazolidinone or thiazol-4(5H)-one cores in analogs . Pyrrolidinediones are less common in the provided evidence but share conformational rigidity with thiazolidinones, which may influence receptor binding.
Substituent Effects: The 6-ethoxy-benzothiazole group in the target compound differs from simpler benzylidene or pyridinyl substituents in analogs. The hydroxy(thiophen-2-yl)methylidene group introduces a planar, conjugated system similar to arylidenehydrazono moieties in thiosemicarbazones , which are known for metal-chelating and antiviral properties.
- Condensation of aldehydes with thiosemicarbazides or hydrazines under acidic reflux (e.g., acetic acid/NaOAc) .
- Multi-step reactions combining heterocyclic cores (e.g., benzothiazole) with substituted phenyl groups via nucleophilic substitution or cyclization .
Bioactivity Gaps: No direct data exists for the target compound’s biological activity. However, benzothiazole derivatives (e.g., 6-substituted benzothiazoles) are frequently associated with antitumor and antimicrobial effects , while thiophene-containing compounds exhibit anti-inflammatory activity.
Critical Analysis of Evidence Limitations
- Structural Specificity: None of the provided studies directly address the target compound. Comparisons are extrapolated from analogs with partial structural overlap (e.g., methoxyphenyl groups, thiophene rings).
- Synthetic Uncertainty : The absence of explicit synthesis protocols for the target compound necessitates hypothetical pathways based on methods for analogs (e.g., ).
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that combines various functional groups, suggesting potential for diverse biological activities. Its structure includes a pyrrolidine core, a benzothiazole ring, and thiophene and methoxy substituents, which are often associated with significant pharmacological properties.
Structural Characteristics
The compound's intricate design can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrrolidine ring |
| Functional Groups | Benzothiazole, thiophene, ethoxy, methoxy |
| Molecular Formula | C30H28N2O4S |
| Molecular Weight | 512.62 g/mol |
This unique combination of structural elements positions the compound as a candidate for various therapeutic applications.
Biological Activity Overview
Based on its structural characteristics, the compound is expected to exhibit a range of biological activities. The following sections outline specific activities observed in related compounds and predictive models.
Antimicrobial Activity
Benzothiazole derivatives have been documented to possess antimicrobial properties. For instance:
- Compounds with benzothiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often around 10 μg/mL .
Anticancer Activity
Research indicates that derivatives of benzothiazole can act as potent antitumor agents. For example:
- Certain benzothiazole analogues demonstrated significant growth inhibition in human-derived cancer cell lines such as breast and colon cancers . The mechanism often involves metabolic activation via cytochrome P450 enzymes, leading to the formation of cytotoxic electrophilic species .
Anti-inflammatory Effects
Compounds containing thiophene moieties are frequently studied for their anti-inflammatory properties. The presence of thiophene in this compound suggests potential anti-inflammatory activity .
Predictive Modeling and Mechanistic Insights
Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can infer potential biological activities based on structural similarities to known compounds. The model suggests that this compound may interact with multiple biological targets due to its complex structure.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Benzothiazole Derivatives in Cancer Treatment
- Antimicrobial Efficacy
- Mechanism of Action
Q & A
Q. Critical factors for purity :
- Catalyst choice (e.g., DIPEAc enhances green synthesis and reusability) .
- Solvent selection (ethanol or DMF/EtOH mixtures improve recrystallization) .
- Reaction time optimization (e.g., reflux for 2–6 hours to minimize byproducts) .
Which spectroscopic and analytical methods are critical for structural validation?
Basic
A combination of techniques is essential:
- 1H/13C NMR : Confirms substituent integration and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.001 Da) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
- Elemental analysis : Ensures >95% purity by matching calculated and observed C/H/N/S values .
How can researchers optimize reaction yields while minimizing side products?
Advanced
Yield optimization requires systematic variation of:
- Catalyst loadings : For DIPEAc-mediated reactions, 10–15 mol% maximizes efficiency without side-product formation .
- Temperature control : Room-temperature condensation reduces decomposition of sensitive moieties (e.g., hydroxy-methylidene groups) .
- Purification protocols : Gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/EtOH) isolates the target compound from thiourea byproducts .
Q. Advanced
- In vitro assays :
- In silico studies :
How should researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
- Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-bromophenyl on cytotoxicity) .
- Data normalization : Use positive controls (e.g., rosiglitazone for antidiabetic activity) to calibrate results .
What computational approaches predict the compound’s reactivity and stability?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps for redox stability) .
- Molecular dynamics (MD) simulations : Simulate solvation in physiological buffers (e.g., PBS) to predict hydrolytic degradation pathways.
- QSPR models : Correlate substituent electronegativity with logP values to forecast bioavailability .
How does the hydroxy(thiophen-2-yl)methylidene moiety influence stability under varying pH conditions?
Q. Advanced
- Acidic conditions (pH < 3) : Protonation of the hydroxy group may lead to tautomerization or ring-opening .
- Basic conditions (pH > 9) : Deprotonation risks hydrolysis of the thiophene-methylidene bond.
Stability testing protocol :
What strategies validate the compound’s selectivity in multi-target pharmacological studies?
Q. Advanced
- Off-target screening : Use kinase/GPCR panels to assess cross-reactivity.
- Isoform-specific assays : For PPAR-γ vs. PPAR-α/δ selectivity, employ transfected HEK293 cells with luciferase reporters .
- CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
